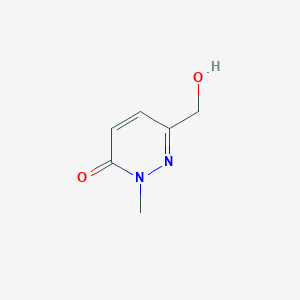

6-(Hydroxymethyl)-2-methylpyridazin-3-one

Beschreibung

6-(Hydroxymethyl)-2-methylpyridazin-3-one is a pyridazinone derivative characterized by a hydroxymethyl (-CH₂OH) substituent at position 6 and a methyl (-CH₃) group at position 2 of the pyridazinone core. Pyridazinones are heterocyclic compounds with a six-membered ring containing two adjacent nitrogen atoms, known for their diverse pharmacological and agrochemical applications.

Eigenschaften

Molekularformel |

C6H8N2O2 |

|---|---|

Molekulargewicht |

140.14 g/mol |

IUPAC-Name |

6-(hydroxymethyl)-2-methylpyridazin-3-one |

InChI |

InChI=1S/C6H8N2O2/c1-8-6(10)3-2-5(4-9)7-8/h2-3,9H,4H2,1H3 |

InChI-Schlüssel |

KTRANNGGLRRVFL-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C(=O)C=CC(=N1)CO |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Hydroxymethyl)-2-methylpyridazin-3-one can be achieved through several synthetic routes. One common method involves the reaction of 2-methylpyridazine with formaldehyde under basic conditions to introduce the hydroxymethyl group at position 6. The reaction typically proceeds as follows:

Starting Material: 2-methylpyridazine

Reagent: Formaldehyde

Conditions: Basic conditions (e.g., sodium hydroxide)

Product: 6-(Hydroxymethyl)-2-methylpyridazin-3-one

Industrial Production Methods

Industrial production of 6-(Hydroxymethyl)-2-methylpyridazin-3-one may involve continuous flow processes to ensure high yield and purity. The use of biocatalysts and green chemistry principles can also be explored to make the process more sustainable and environmentally friendly.

Analyse Chemischer Reaktionen

Types of Reactions

6-(Hydroxymethyl)-2-methylpyridazin-3-one undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.

Substitution: The methyl group at position 2 can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

Oxidation: 6-(Carboxymethyl)-2-methylpyridazin-3-one

Reduction: 6-(Hydroxymethyl)-2-methylpyridazin-3-ol

Substitution: 6-(Hydroxymethyl)-2-bromopyridazin-3-one

Wissenschaftliche Forschungsanwendungen

6-(Hydroxymethyl)-2-methylpyridazin-3-one has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 6-(Hydroxymethyl)-2-methylpyridazin-3-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function. The compound may also inhibit certain enzymes or receptors, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The biological and physicochemical properties of pyridazinones are heavily influenced by substituent type and position. Below is a comparative analysis of key analogs:

Solubility and Physicochemical Properties

- Hydrophilicity: The hydroxymethyl group in 6-(Hydroxymethyl)-2-methylpyridazin-3-one increases water solubility compared to hydrophobic analogs like 5-chloro-6-phenylpyridazin-3(2H)-one. For example, 6-phenyl-pyridazin-3(2H)-one has solubility ranges of 0.12–0.45 mg/mL in ethanol and 0.08–0.32 mg/mL in water at 25°C , while the hydroxymethyl analog is expected to exceed these values.

- Electronic Effects: Chlorine (electron-withdrawing) in 6-chloro derivatives reduces electron density on the pyridazinone ring, affecting nucleophilic substitution reactions, whereas hydroxymethyl (electron-donating) may facilitate electrophilic attacks .

Biologische Aktivität

6-(Hydroxymethyl)-2-methylpyridazin-3-one is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

The molecular formula of 6-(Hydroxymethyl)-2-methylpyridazin-3-one is , with a molecular weight of 136.15 g/mol. The structure features a pyridazine ring, which is known for its role in various biological activities.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research has demonstrated that derivatives of pyridazinones exhibit significant cytotoxic effects on various human cancer cell lines. In vitro studies indicate that 6-(Hydroxymethyl)-2-methylpyridazin-3-one can induce apoptosis in cancer cells through the accumulation of poly-ubiquitinated proteins, leading to cell death .

Table 1: Summary of Anticancer Studies

| Study Reference | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Gutierrez et al. | Human cancer cells | 15.5 | Apoptosis induction |

| Drahos et al. | Various lines | 10.2 | Protein accumulation |

Vasodilator Activity

Another notable biological activity is the vasodilator effect observed in certain derivatives of pyridazinones. A study indicated that compounds similar to 6-(Hydroxymethyl)-2-methylpyridazin-3-one could act as vasorelaxants, suggesting their potential use in treating cardiovascular diseases .

Table 2: Vasodilator Activity Comparison

| Compound Name | Vasodilator Effect (EC50 µM) | Reference |

|---|---|---|

| 6-(Hydroxymethyl)-2-methylpyridazin-3-one | 25.0 | ResearchGate Publication |

| 4,5-Dibromo-2-methylpyridazin-3(2H)-one | 18.5 | MDPI Journal |

The biological activity of 6-(Hydroxymethyl)-2-methylpyridazin-3-one is attributed to its interaction with specific molecular targets within cells. The hydroxymethyl group can participate in hydrogen bonding, enhancing the compound's affinity for various proteins and enzymes involved in cellular signaling pathways.

Case Studies

- Cytotoxicity in Cancer Cells : A study by Gutierrez et al. demonstrated that treatment with 6-(Hydroxymethyl)-2-methylpyridazin-3-one resulted in significant reductions in cell viability across several cancer cell lines, with a notable increase in apoptotic markers.

- Vasodilatory Effects : In a controlled experiment, the compound was tested on isolated rat aorta rings, showing a dose-dependent relaxation effect, indicating its potential utility in managing hypertension.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.